molecular formula C25H43NO11 B14475818 (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene CAS No. 68650-94-2

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene

Cat. No.: B14475818
CAS No.: 68650-94-2
M. Wt: 533.6 g/mol
InChI Key: FDOZJYICWYNTAO-HPCKUQSRSA-N
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Description

D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile is a complex polymer that incorporates multiple functional groups and monomers This compound is known for its unique chemical structure, which includes D-Glucitol, ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol, and 2-propenenitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile involves the copolymerization of the respective monomers. The process typically includes the following steps:

    Polymerization of Ethenylbenzene and 2-Propenenitrile: This step involves the free radical polymerization of ethenylbenzene and 2-propenenitrile in the presence of an initiator such as benzoyl peroxide.

    Incorporation of Methyloxirane and Oxirane: Methyloxirane and oxirane are then introduced into the polymer chain through ring-opening polymerization, which is catalyzed by a suitable catalyst such as a Lewis acid.

    Addition of D-Glucitol and 1,2,3-Propanetriol: Finally, D-Glucitol and 1,2,3-propanetriol are incorporated into the polymer structure through esterification or etherification reactions.

Industrial Production Methods

In an industrial setting, the production of this polymer involves large-scale reactors and precise control of reaction conditions. The process includes:

    Continuous Stirred-Tank Reactors (CSTRs): These reactors ensure thorough mixing of reactants and maintain consistent reaction conditions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for achieving high yields and desired polymer properties.

    Purification and Isolation: The final polymer product is purified through techniques such as precipitation, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, particularly at the hydroxyl groups of D-Glucitol and 1,2,3-propanetriol.

    Reduction: Reduction reactions can occur at the nitrile groups of 2-propenenitrile.

    Substitution: Substitution reactions can take place at the aromatic ring of ethenylbenzene and the epoxide rings of methyloxirane and oxirane.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Lewis acids such as aluminum chloride are used for ring-opening polymerization.

Major Products

    Oxidation Products: Oxidation of hydroxyl groups can lead to the formation of carbonyl compounds.

    Reduction Products: Reduction of nitrile groups can yield primary amines.

    Substitution Products: Substitution reactions can introduce various functional groups into the polymer chain, enhancing its properties.

Scientific Research Applications

D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile has a wide range of applications in scientific research:

    Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a catalyst support.

    Biology: It is employed in the development of biocompatible materials and drug delivery systems.

    Medicine: The polymer is investigated for its potential use in medical devices and tissue engineering.

    Industry: It is utilized in the production of coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism of action of D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile involves interactions with various molecular targets and pathways:

    Molecular Targets: The polymer can interact with proteins, enzymes, and cell membranes, influencing their function and activity.

    Pathways Involved: The polymer can modulate signaling pathways, such as those involved in cell proliferation and differentiation, by binding to specific receptors or altering the local microenvironment.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene Glycol (PEG): PEG is a widely used polymer with similar biocompatibility and versatility.

    Polyvinyl Alcohol (PVA): PVA shares similar properties in terms of solubility and film-forming ability.

    Polyacrylonitrile (PAN): PAN is another polymer with nitrile groups, used in the production of fibers and resins.

Uniqueness

D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile is unique due to its combination of multiple functional groups and monomers, which impart a diverse range of properties. This makes it suitable for a variety of applications, from biocompatible materials to industrial coatings.

Properties

CAS No.

68650-94-2

Molecular Formula

C25H43NO11

Molecular Weight

533.6 g/mol

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene

InChI

InChI=1S/C8H8.C6H14O6.C3H3N.C3H8O3.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;7-1-3(9)5(11)6(12)4(10)2-8;1-2-3-4;4-1-3(6)2-5;1-3-2-4-3;1-2-3-1/h2-7H,1H2;3-12H,1-2H2;2H,1H2;3-6H,1-2H2;3H,2H2,1H3;1-2H2/t;3-,4+,5-,6-;;;;/m.1..../s1

InChI Key

FDOZJYICWYNTAO-HPCKUQSRSA-N

Isomeric SMILES

CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(CO)O)O

Canonical SMILES

CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1.C(C(CO)O)O.C(C(C(C(C(CO)O)O)O)O)O

Related CAS

68650-94-2

Origin of Product

United States

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